molecular formula C8H8N2 B13951825 4-Ethynyl-3,6-dimethylpyridazine CAS No. 86520-98-1

4-Ethynyl-3,6-dimethylpyridazine

Cat. No.: B13951825
CAS No.: 86520-98-1
M. Wt: 132.16 g/mol
InChI Key: WPYKYGMCRDAOOF-UHFFFAOYSA-N
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Description

4-Ethynyl-3,6-dimethylpyridazine is a pyridazine derivative characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms (positions 1 and 2) and substituted with an ethynyl group at position 4 and methyl groups at positions 3 and 4. Pyridazines, as a class of 6-membered heterocycles, are known for their electron-deficient nature due to the adjacent nitrogen atoms, which enhance their reactivity in cycloaddition and nucleophilic substitution reactions .

Properties

CAS No.

86520-98-1

Molecular Formula

C8H8N2

Molecular Weight

132.16 g/mol

IUPAC Name

4-ethynyl-3,6-dimethylpyridazine

InChI

InChI=1S/C8H8N2/c1-4-8-5-6(2)9-10-7(8)3/h1,5H,2-3H3

InChI Key

WPYKYGMCRDAOOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=N1)C)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-3,6-dimethylpyridazine can be achieved through various methods, including:

    Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated pyridazine in the presence of a palladium catalyst.

    Sonogashira Coupling: This method involves the coupling of an ethynyl derivative with a halogenated pyridazine in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of 4-Ethynyl-3,6-dimethylpyridazine may involve large-scale application of the above-mentioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high yields and purity. Continuous flow reactors and automated systems can be employed to enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-3,6-dimethylpyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridazine derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced pyridazine derivatives.

    Substitution: The ethynyl group can undergo substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted pyridazine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in the presence of a base or under catalytic conditions.

Major Products

The major products formed from these reactions include various substituted and functionalized pyridazine derivatives, which can be further utilized in different applications.

Scientific Research Applications

4-Ethynyl-3,6-dimethylpyridazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Ethynyl-3,6-dimethylpyridazine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Structural Differences :

  • Core : Same pyridazine backbone.
  • Substituents : Chloro (electron-withdrawing) at position 4 vs. ethynyl (electron-rich) in the target compound.

Property Comparison :

  • Reactivity : The chloro group facilitates nucleophilic aromatic substitution (e.g., replacement with amines or alkoxides), whereas the ethynyl group enables cycloaddition reactions (e.g., Huisgen azide-alkyne click chemistry).
  • Electronic Effects : Chloro reduces electron density, polarizing the ring; ethynyl enhances π-conjugation and stabilizes radical intermediates.

Data Table :

Property 4-Ethynyl-3,6-dimethylpyridazine 4-Chloro-3,6-dimethylpyridazine
Molecular Formula C₈H₈N₂ C₆H₇ClN₂
Key Substituents Ethynyl, methyl Chloro, methyl
Reactivity Click chemistry, cycloaddition Nucleophilic substitution
Electron Density High (ethynyl donor) Low (chloro withdrawal)
Applications (Inferred) Pharmaceuticals, materials Agrochemicals

Pyrimidine Derivatives (e.g., Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate)

Structural Differences :

  • Core : Pyrimidine (nitrogens at positions 1 and 3) vs. pyridazine (nitrogens at 1 and 2).
  • Substituents : Thioether, ester, and thietane groups vs. ethynyl and methyl.

Property Comparison :

  • Ring Reactivity: Pyrimidines are less electron-deficient than pyridazines due to non-adjacent nitrogens, reducing susceptibility to electrophilic attack.
  • Synthetic Utility : The pyrimidine derivative’s thioether and ester groups suggest protease inhibition or prodrug applications , whereas the ethynyl pyridazine’s alkyne group is suited for bioconjugation.

Piperidinyl Esters (e.g., 2,2,6,6-Tetramethylpiperidin-4-yl Acetate)

Structural Differences :

  • Core : Saturated piperidine vs. aromatic pyridazine.
  • Substituents : Ester chains of varying lengths vs. rigid ethynyl and methyl groups.

Property Comparison :

  • Lipophilicity : Piperidinyl esters with long alkyl chains exhibit higher membrane permeability, whereas the ethynyl pyridazine’s planar structure may favor π-π stacking in materials.
  • Stability : Pyridazines’ aromaticity enhances thermal stability compared to saturated piperidines.

Research Findings and Implications

  • Synthetic Pathways: While 4-chloro-3,6-dimethylpyridazine is synthesized via halogenation , the ethynyl derivative likely requires Sonogashira coupling or acetylene introduction methods.
  • Pharmacokinetics : The ethynyl group’s small size and rigidity may reduce metabolic degradation compared to bulkier substituents in piperidinyl esters .
  • Material Science: Ethynyl-substituted pyridazines could serve as ligands in metal-organic frameworks (MOFs) or monomers in conductive polymers due to their π-conjugation.

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